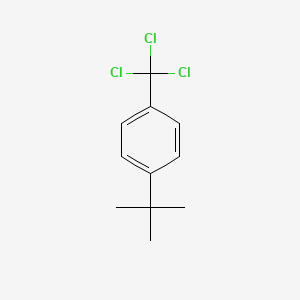
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene is an organic compound with a unique structure that combines a benzene ring with a trichloromethyl group and a tert-butyl group
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene typically involves the reaction of 1,1-dimethylethylbenzene with trichloromethylating agents under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield dechlorinated products or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to various biochemical and physiological responses, depending on the context of its use
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:
- 1-(1,1-Dimethylethyl)-4-chlorobenzene
- 1-(1,1-Dimethylethyl)-4-methylbenzene
- 1-(1,1-Dimethylethyl)-4-fluorobenzene
These compounds share structural similarities but differ in their chemical properties and reactivity The presence of different substituents (eg
Eigenschaften
Molekularformel |
C11H13Cl3 |
|---|---|
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
1-tert-butyl-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H13Cl3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
DMHZIYQPBZXJTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
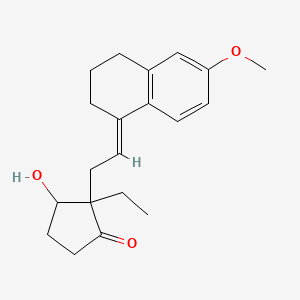
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
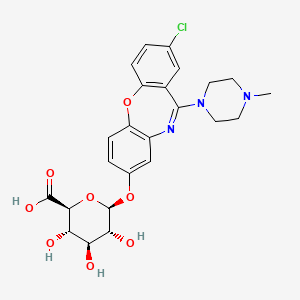

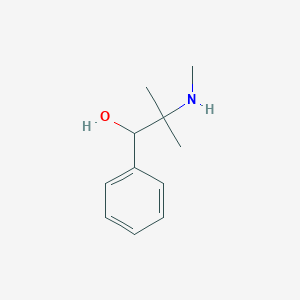
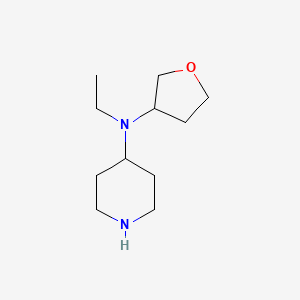
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)

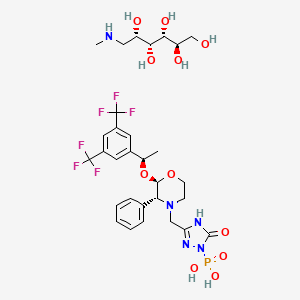
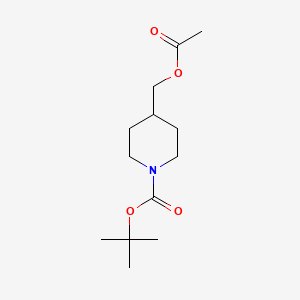
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
